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Compound of Interest

Compound Name: Cyclopentylurea

Cat. No.: B073516

This in-depth guide provides a comprehensive technical overview of Cyclopentylurea, a
molecule of significant interest to researchers, scientists, and professionals in drug
development. Moving beyond a simple data sheet, this document synthesizes critical
information on its chemical identity, synthesis, and key applications, with a focus on the
underlying scientific principles that guide its use in modern medicinal chemistry.

Core Chemical Identity of Cyclopentylurea

Cyclopentylurea, a derivative of urea featuring a cyclopentyl substituent, is a versatile building
block in organic synthesis. Its unique combination of a rigid cycloalkane and a hydrogen-bond-
donating-and-accepting urea moiety underpins its utility in the design of bioactive molecules.

Fundamental Chemical Identifiers

Accurate identification of a chemical entity is paramount for reproducible scientific research.
The primary identifiers for Cyclopentylurea are summarized below.
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Identifier Value Source(s)
CAS Number 1194-06-5 [1]
Molecular Formula CeH12N20 [1]
Molecular Weight 128.17 g/mol [1]

IUPAC Name cyclopentylurea

1-Cyclopentylurea, N-
Synonyms [1]
Cyclopentylurea

INChl=1S/C6H12N20/c7-

InChl 6(9)8-5-3-1-2-4-5/h5H,1-4H2, [1]
(H3,7,8,9)
CBEYJGNJOCTQGW-

InChlKey

UHFFFAOYSA-N

SMILES C1CCC(C1)NC(=O)N

Physicochemical Properties

The physical and chemical properties of Cyclopentylurea dictate its behavior in various
chemical and biological systems. It typically presents as a white crystalline solid and exhibits
solubility in polar organic solvents.[1] The urea functional group, with its carbonyl (C=0) and
two amine (NH2) groups, allows it to act as both a hydrogen bond donor and acceptor, a critical
feature for molecular recognition in biological systems.[1]

Synthesis of Cyclopentylurea: Methodologies and
Mechanistic Rationale

The synthesis of Cyclopentylurea can be approached through several established routes,
primarily involving the formation of the urea linkage. The choice of a specific synthetic pathway
is often dictated by the availability of starting materials, desired scale, and purity requirements.
Two common and reliable methods are detailed below.
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Method 1: Reaction of Cyclopentylamine with an
Isocyanate Precursor

This is a widely employed method for the synthesis of unsymmetrical ureas. The reaction
proceeds via the nucleophilic addition of an amine to an isocyanate.

Reactants

Isocyanate Precursor
(e.g., Potassium Isocyanate)

L

Reaction Product

LC_ Nucleophilic Addition
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Caption: Synthesis of Cyclopentylurea via nucleophilic addition.

» Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve
cyclopentylamine (1.0 equivalent) in a suitable solvent such as water or a polar aprotic
solvent like dimethylformamide (DMF).

» Addition of Isocyanate Source: To the stirred solution, add a solution of potassium isocyanate
(1.1 equivalents) in water. The use of a slight excess of the isocyanate source ensures
complete conversion of the starting amine.

o Reaction Monitoring: The reaction is typically carried out at room temperature. The progress
can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

e Product Isolation: Upon completion, the reaction mixture is often cooled in an ice bath to
precipitate the product. The solid Cyclopentylurea is then collected by vacuum filtration.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield the final product in high purity.
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Causality Behind Experimental Choices: The choice of a polar solvent is crucial as it facilitates
the dissolution of the ionic isocyanate precursor and the polar amine. The reaction is generally
exothermic and proceeds readily at room temperature without the need for heating.
Recrystallization is a standard and effective method for purifying solid organic compounds,
relying on the differential solubility of the product and impurities in a given solvent at different
temperatures.

Method 2: Reaction of Cyclopentyl Isocyanate with
Ammonia

An alternative approach involves the use of the more reactive cyclopentyl isocyanate and its
reaction with ammonia.

Reactants
|
—

(Cyclopentyl Isocyanata

Reaction Product

L Nucleophilic Addition —P[Cyclopentylurea]
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Caption: Synthesis of Cyclopentylurea from cyclopentyl isocyanate.

o Preparation of Ammonia Solution: Prepare a solution of ammonia in a suitable aprotic
solvent, such as diethyl ether or tetrahydrofuran (THF), in a reaction vessel cooled in an ice
bath.

» Addition of Isocyanate: Slowly add a solution of cyclopentyl isocyanate (1.0 equivalent) in the
same solvent to the ammonia solution with vigorous stirring. The addition should be dropwise
to control the exothermic reaction.
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» Reaction and Precipitation: A white precipitate of Cyclopentylurea will form immediately
upon addition. Allow the reaction to stir for an additional 30 minutes to ensure complete
reaction.

« |solation and Purification: The product is collected by vacuum filtration, washed with cold
solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices: Isocyanates are highly electrophilic and react readily
with nucleophiles like ammonia. The reaction is typically fast and efficient. Using an aprotic
solvent prevents the isocyanate from reacting with the solvent. The low temperature helps to
control the exothermicity of the reaction.

The Role of Cyclopentylurea in Drug Discovery and
Development

The structural motifs present in Cyclopentylurea—the cyclopentyl group and the urea
functionality—are of significant interest in medicinal chemistry for their ability to impart
favorable pharmacological properties to drug candidates.

The Cyclopentyl Moiety: A Bioisostere with Benefits

The cyclopentyl group is often incorporated into drug molecules as a bioisostere for other
groups, such as a phenyl ring or a gem-dimethyl group. This substitution can lead to several
advantages:

e Improved Metabolic Stability: The saturated nature of the cyclopentyl ring makes it less
susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic
rings.

o Enhanced Lipophilicity: The introduction of a cyclopentyl group can increase the lipophilicity
of a molecule, which can improve its ability to cross cell membranes and enhance its
pharmacokinetic profile.

o Conformational Rigidity: The cyclic nature of the cyclopentyl group introduces a degree of
conformational rigidity, which can lead to a more defined interaction with the target protein
and potentially increase binding affinity and selectivity.
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The Urea Moiety: A Key Player in Enzyme Inhibition

The urea functional group is a common feature in many enzyme inhibitors due to its ability to
form multiple hydrogen bonds with the active site of a protein. Urea derivatives can act as
substrate analogs, competitively inhibiting the enzyme.[1]
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Caption: General mechanism of enzyme inhibition by urea derivatives.

Urea-based inhibitors often mimic the transition state of the enzymatic reaction, binding tightly
to the active site and preventing the natural substrate from binding. The hydrogen bond donor
and acceptor capabilities of the urea moiety are critical for this interaction, forming a stable
complex with the enzyme.
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Applications in Medicinal Chemistry

Cyclopentylurea and its derivatives have been explored as potential therapeutic agents in

various disease areas, including:

Antiviral Agents: Some cyclopentylurea derivatives have shown inhibitory activity against
viral proteases, such as the NS3 protease of the hepatitis C virus.[1]

Anticancer Agents: The urea scaffold is present in numerous kinase inhibitors used in cancer
therapy. Derivatives of cyclopentylurea could potentially be developed as inhibitors of
protein kinases involved in cancer cell proliferation and survival.

Other Therapeutic Areas: The versatility of the cyclopentylurea scaffold makes it a
promising starting point for the development of inhibitors for a wide range of enzymes
implicated in various diseases.

Analytical Characterization

A comprehensive characterization of Cyclopentylurea is essential to confirm its identity and

purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide detailed
information about the molecular structure, confirming the presence of the cyclopentyl and
urea moieties and their connectivity.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclopentylurea will show characteristic
absorption bands for the N-H and C=0 stretching vibrations of the urea group, as well as C-
H stretching and bending vibrations of the cyclopentyl ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound
and can provide information about its fragmentation pattern, further confirming its structure.

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline
solid like Cyclopentylurea.

Safety and Handling
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As with any chemical compound, proper safety precautions should be taken when handling
Cyclopentylurea. It is advisable to consult the Safety Data Sheet (SDS) for detailed
information on potential hazards, handling, storage, and disposal. In general, it should be
handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such
as gloves and safety glasses, should be worn.[1]

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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